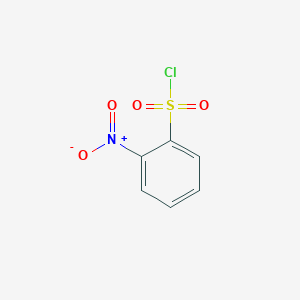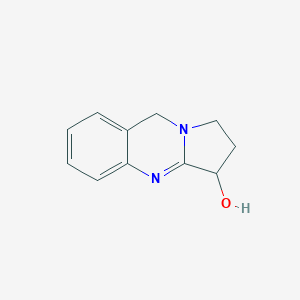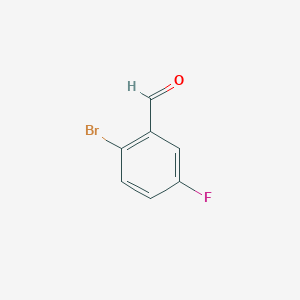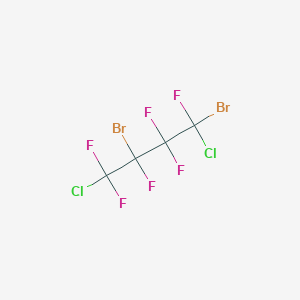
1,3-Dibromo-1,4-dichlorohexafluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to 1,3-Dibromo-1,4-dichlorohexafluorobutane often involves halogenation and fluorination reactions. For instance, the synthesis of 1,4-dibromo- and 1,4-dichloro-1,1,4,4-tetranitrobutane-2,3-diol dinitrates involves nitration of corresponding diols, showcasing the type of chemical reactions that might be employed in synthesizing structurally similar compounds (Fedorov et al., 1992).
Molecular Structure Analysis
Vibrational spectroscopy studies, such as those conducted on 1,3-dichlorobutane and 1,3-dibromobutane, offer insights into the molecular structure of halogenated hydrocarbons. These studies reveal the presence of multiple conformers and the impact of halogenation on molecular geometry (Crowder & Smith, 1979).
Chemical Reactions and Properties
Photochemically initiated reactions, such as the addition of 1,2-dibromo-1-chlorotrifluoroethane to chlorotrifluoroethylene, demonstrate the reactivity of similar halogenated compounds. These reactions can lead to the formation of complex fluorinated structures, highlighting the chemical versatility and reactivity of such molecules (Dědek & Chvátal, 1986).
Physical Properties Analysis
The physical properties of halogenated hydrocarbons can be significantly influenced by their molecular structure. Studies on compounds like 1,4-dibromopentane help understand the behavior of these molecules in different states, including their conformations in liquid and solid forms (Crowder & Smith, 1981).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, are crucial for understanding the potential applications of these compounds. For example, the synthesis and nucleophilic reactions of fluorinated butanolides and butenolides provide insight into how similar compounds might behave under different chemical conditions (Paleta et al., 2000).
Aplicaciones Científicas De Investigación
Organic Synthesis and Reaction Mechanisms
Photochemical Reactions : The photochemically initiated reaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene resulted in the formation of 1,4-dibromo-2,3-dichlorohexafluorobutane among other products. This compound was further used to synthesize perfluoro-1,3-butadiene and perfluoro-1,3,5-hexatriene through dehalogenation processes. This demonstrates its utility in synthesizing complex fluorinated structures through photochemical reactions (Dědek & Chvátal, 1986).
Electrochemical Reduction : The electrochemical reduction of 1,4-dihalobutanes, including compounds structurally similar to 1,3-Dibromo-1,4-dichlorohexafluorobutane, has been explored. This research investigates their behavior at carbon cathodes in dimethylformamide, leading to various reduction products and highlighting the compound's potential in synthetic organic electrochemistry (Pritts & Peters, 1995).
Materials Science and Polymer Chemistry
- COF Synthesis : Covalent organic frameworks (COFs) based on melamine and dibromoalkanes, including those similar to 1,3-Dibromo-1,4-dichlorohexafluorobutane, were synthesized. These materials showcase the versatility of dibromoalkanes in constructing COFs with distinct properties, such as varying colors and potential use in catalysis and hydrogen generation from hydrolysis of NaBH4 (Sahiner, Demirci, & Sel, 2016).
Analytical Chemistry
- NMR Investigations : Comprehensive NMR studies, including ^19F, ^13C, and ^1H NMR, of compounds structurally related to 1,3-Dibromo-1,4-dichlorohexafluorobutane, such as 2-chloro-1,4-dibromo-1,2,2-trifluorobutane, provide insight into the complex spin-spin coupling and chemical shift effects in halogenated compounds. These investigations are crucial for understanding the structural and electronic characteristics of similar compounds (Hinton & Jaques, 1975).
Safety And Hazards
Propiedades
IUPAC Name |
1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2Cl2F6/c5-1(9,4(8,13)14)2(10,11)3(6,7)12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQPZAGOLNLMLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)Br)(C(F)(Cl)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2Cl2F6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378800 |
Source


|
| Record name | 1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-1,4-dichlorohexafluorobutane | |
CAS RN |
124311-10-0 |
Source


|
| Record name | 1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

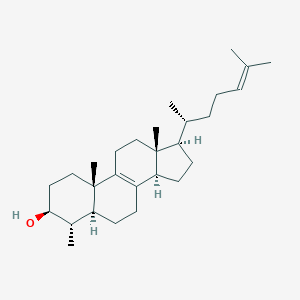
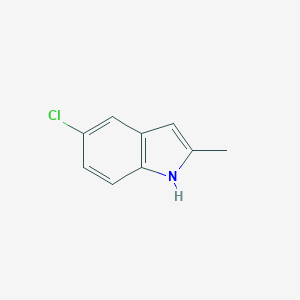
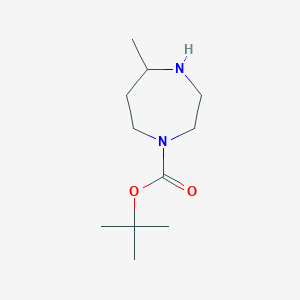
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
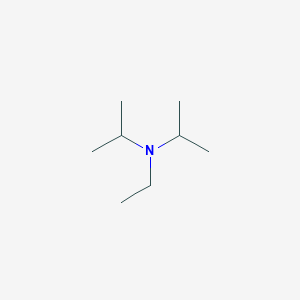
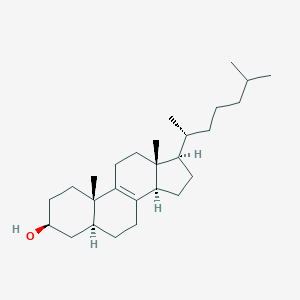
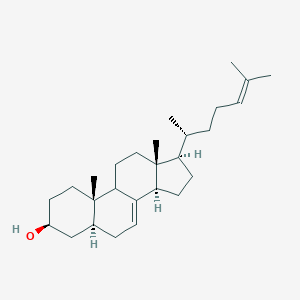
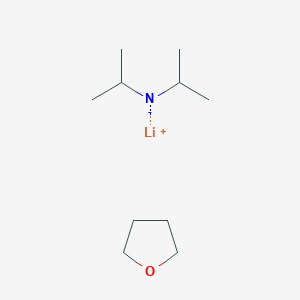
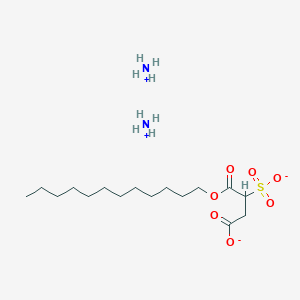
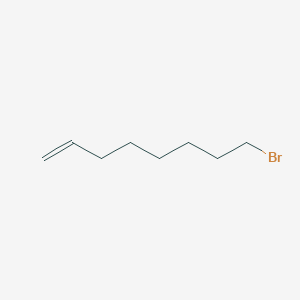
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)
